Tyvelose
Overview
Description
Synthesis Analysis
The synthesis of tyvelose and its derivatives is a complex process involving multiple steps. Zhang, Otter, and Bundle (1996) detailed the chemical synthesis and NMR studies of a tetrasaccharide epitope, which includes the tyvelose structure, from Trichinella spiralis. This synthesis utilized thioglycoside and halide-ion glycosylation methods, with a unique approach to introducing the 3,6-dideoxy-beta-D-arabinohexopyranosyl residue (tyvelose) to form the desired structure (Zhang, Otter, & Bundle, 1996).
Molecular Structure Analysis
The molecular structure of tyvelose is characterized by its 3,6-dideoxyhexose configuration, which plays a crucial role in its biological functions. The high-resolution NMR studies on the synthesized tetrasaccharide epitopes reveal the precise molecular arrangement and confirm the unique structural attributes of tyvelose as part of the larger molecule.
Chemical Reactions and Properties
Tyvelose is involved in various chemical reactions, especially in the synthesis of complex polysaccharides found on the cell surfaces of certain pathogens. The enzyme-mediated epimerization of CDP-d-tyvelose to its various forms demonstrates the chemical versatility of tyvelose and its derivatives in biological systems (Hallis, Zhao, & Liu, 2000).
Scientific Research Applications
Salmonella Immunology
Tyvelose is synthesized from a class of sugars impacting Salmonella immunology, as studied by Matsuhashi (1966) in "Enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. II. Reversible 2-epimerization of cytidine diphosphate paratose" (Matsuhashi, 1966).
Biosynthesis in Salmonella
Koropatkin, Liu, and Holden (2003) found that Tyvelose epimerase catalyzes the last step in the biosynthesis of tyvelose in Salmonella typhi, converting CDP-d-paratose to CDP-d-tyvelose. Their work is detailed in "High Resolution X-ray Structure of Tyvelose Epimerase from Salmonella typhi*" (Koropatkin, Liu, & Holden, 2003).
Trichinellosis Serodiagnosis
Bolás‐Fernández and Corral Bezara (2006) discussed the potential role of TSL-1 antigens containing tyvelose in improving serodiagnostic techniques for trichinellosis and their role in parasite invasion of the intestinal epithelium in "TSL-1 antigens of Trichinella: an overview of their potential role in parasite invasion, survival and serodiagnosis of trichinellosis" (Bolás‐Fernández & Corral Bezara, 2006).
Diagnosing Human Trichinellosis
A study by Bruschi et al. (2001) found that the synthetic antigen beta-tyvelose-BSA conjugate is specific and sensitive for diagnosing human trichinellosis, with a 100% positivity rate for specific IgG antibodies. This was published in "The use of a synthetic antigen for the serological diagnosis of human trichinellosis" (Bruschi et al., 2001).
Invasion and Niche Establishment in Parasites
Tyvelose-bearing glycoproteins from Trichinella spiralis larvae are implicated in invasion and niche establishment in the intestinal epithelium, as discussed in "A putative serine protease among the excretory-secretory glycoproteins of L1 Trichinella spiralis" by Romarís et al. (2002) (Romarís et al., 2002).
Safety And Hazards
Future Directions
The carbohydrate epitope tyvelose confers the immunodominance to surface and E/S ML antigens . Anti-tyvelose antibodies inhibit parasite invasion of an in vitro model of epithelial cells . Therefore, the design of multi-epitope vaccines and the use of adjuvants or immunomodulatory molecules capable to polarize the immune response to a Th2-type-protective response are discussed as imperative elements of modern vaccines .
properties
IUPAC Name |
(2S,4S,5R)-2,4,5-trihydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C[C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954006 | |
Record name | 3,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ascarylose | |
CAS RN |
5658-12-8, 32142-24-8 | |
Record name | Tyvelose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascarylose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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